molecular formula C12H10FNOS B5773944 2-fluoro-N-(2-thienylmethyl)benzamide

2-fluoro-N-(2-thienylmethyl)benzamide

Cat. No. B5773944
M. Wt: 235.28 g/mol
InChI Key: WUNOHUYJZKAZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-thienylmethyl)benzamide, also known as FTB, is a chemical compound that has gained significant interest in the scientific community due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-thienylmethyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins. One study suggested that 2-fluoro-N-(2-thienylmethyl)benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Another study proposed that 2-fluoro-N-(2-thienylmethyl)benzamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
2-fluoro-N-(2-thienylmethyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-fluoro-N-(2-thienylmethyl)benzamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-fluoro-N-(2-thienylmethyl)benzamide has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(2-thienylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-fluoro-N-(2-thienylmethyl)benzamide. One area of interest is the development of new drug candidates based on 2-fluoro-N-(2-thienylmethyl)benzamide. Another area of research is the investigation of the mechanism of action of 2-fluoro-N-(2-thienylmethyl)benzamide and its potential targets. Additionally, further studies are needed to evaluate the safety and toxicity of 2-fluoro-N-(2-thienylmethyl)benzamide in animal models and humans.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-thiophenemethanol with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields 2-fluoro-N-(2-thienylmethyl)benzamide as the final product. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

2-fluoro-N-(2-thienylmethyl)benzamide has been studied for its potential use as a drug candidate for various diseases. One study found that 2-fluoro-N-(2-thienylmethyl)benzamide exhibited potent anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that 2-fluoro-N-(2-thienylmethyl)benzamide had significant anti-cancer activity against human glioblastoma cells. Additionally, 2-fluoro-N-(2-thienylmethyl)benzamide has been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-fluoro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOHUYJZKAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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